PF-4950834

Description

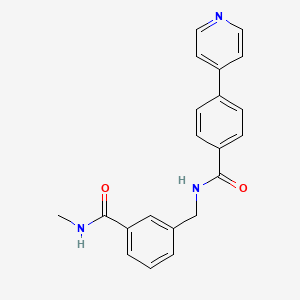

Structure

2D Structure

3D Structure

Properties

CAS No. |

1256264-62-6 |

|---|---|

Molecular Formula |

C21H19N3O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide |

InChI |

InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26) |

InChI Key |

RDEQMEOWUFYGDZ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-4950834; PF 4950834; PF4950834. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PF-4950834: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4950834 is a potent, selective, and orally bioavailable small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and inflammatory conditions. This compound has been developed as a selective inhibitor of ROCK to investigate the therapeutic potential of targeting this pathway.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROCK kinases.[1][2] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

Kinase Selectivity Profile

This compound exhibits high potency and selectivity for ROCK kinases, with a preference for ROCK2 over ROCK1. Its selectivity has been profiled against a panel of kinases, demonstrating significant inhibition of other kinases within the AGC family at higher concentrations.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| ROCK2 | 8.35 |

| ROCK1 | 33.12 |

| PRKG1 | 102 |

| PKN1 | 216 |

| SGK2 | 321 |

| PRKG2 | 384 |

| MSK1 | 411 |

| PKA | 424 |

| PRKX | 457 |

| MSK2 | 578 |

| p70S6K | 736 |

| PKCη | 756 |

| SGK1 | 2900 |

Data sourced from MedChemExpress, citing Rajagopalan LE, et al. J Pharmacol Exp Ther. 2010 Jun;333(3):707-16.[1]

Cellular Effects and Pharmacological Properties

Inhibition of ROCK by this compound leads to a variety of downstream cellular effects, primarily related to the modulation of the actin cytoskeleton and cell adhesion.

Inhibition of Myosin Light Chain Phosphorylation

A primary downstream effect of ROCK inhibition is the decreased phosphorylation of Myosin Light Chain (MLC). This leads to reduced actomyosin contractility. In studies with alveolar macrophages from COPD patients, treatment with this compound resulted in a decrease in phosphorylated MLC levels following bacterial challenge.

Modulation of Cell Migration and Chemotaxis

This compound has been shown to inhibit the migration of various immune cells. It effectively blocks stromal cell-derived factor-1alpha (SDF-1α)-mediated chemotaxis of T lymphocytes in vitro. Furthermore, it has been demonstrated to inhibit neutrophil migration.

Regulation of Endothelial Cell Function

In activated human endothelial cells, this compound inhibits the synthesis of key adhesion molecules, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). It also reduces the secretion of pro-inflammatory chemokines, including Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).

Enhancement of Macrophage Efferocytosis

In a study involving alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from patients with Chronic Obstructive Pulmonary Disease (COPD), this compound was found to enhance the efferocytosis of apoptotic neutrophils.[3] This suggests a potential role for ROCK inhibitors in resolving inflammation.

Signaling Pathway

The primary signaling pathway affected by this compound is the RhoA/ROCK pathway. The following diagram illustrates the canonical pathway and the point of intervention for this compound.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC50) of this compound against ROCK and other kinases.

General Protocol:

-

Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

PF-4950834: An In-Depth Profile of a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ROCK1 and ROCK2 inhibition profile of PF-4950834, a potent and selective Rho kinase (ROCK) inhibitor. The document details the compound's inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Introduction to Rho Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular processes, including cytoskeletal organization, cell adhesion and motility, smooth muscle contraction, and gene expression. While the two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, they are not functionally redundant and can have distinct roles depending on the cellular context. Dysregulation of the ROCK signaling pathway has been implicated in various pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, making ROCK a compelling target for therapeutic intervention.

This compound (N-methyl-3-{[(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide) is an ATP-competitive inhibitor of ROCK. This guide focuses on its specific inhibitory profile against the two ROCK isoforms.

Inhibition Profile of this compound

This compound demonstrates potent inhibition of both ROCK1 and ROCK2, with a notable selectivity for ROCK2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights this compound as a valuable tool for investigating the specific roles of ROCK isoforms.

| Target | IC50 (nM) |

| ROCK1 | 33.12[1] |

| ROCK2 | 8.35[1] |

Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases.

Experimental Protocols

The inhibitory activity of this compound was determined using biochemical enzyme assays.[2] While the specific details for the this compound assays are proprietary, a general methodology for a typical in vitro ROCK kinase inhibition assay is described below.

General In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol outlines a common method for determining the IC50 value of a compound against ROCK kinases.

Objective: To measure the concentration-dependent inhibition of ROCK1 and ROCK2 by a test compound.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

Substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MYPT1 antibody for ELISA)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the ROCK enzyme (either ROCK1 or ROCK2) to each well.

-

Incubate the enzyme and compound mixture for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the substrate (e.g., MYPT1) and ATP to each well to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The luminescent signal is read using a plate reader.

-

ELISA-based: Stop the reaction and use a specific antibody that recognizes the phosphorylated substrate (e.g., phospho-MYPT1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection with a chromogenic substrate. The absorbance is read using a plate reader.

-

-

Data Analysis:

-

The raw data (luminescence or absorbance) is converted to percent inhibition relative to the vehicle control.

-

The percent inhibition is plotted against the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical ROCK signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.

Caption: Canonical RhoA/ROCK Signaling Pathway.

Caption: Generalized Workflow for an In Vitro Kinase Assay.

Conclusion

This compound is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2, with a roughly four-fold selectivity for ROCK2. This characteristic makes it a valuable pharmacological tool for dissecting the distinct physiological and pathological roles of the two ROCK isoforms. The methodologies outlined in this guide provide a framework for the in vitro characterization of such inhibitors, which is a critical step in the drug discovery and development process. Further cellular and in vivo studies are essential to fully elucidate the therapeutic potential of selective ROCK inhibition.

References

PF-4950834: A Technical Guide to a Potent Rho Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4950834 is a potent, selective, and orally bioavailable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As an ATP-competitive inhibitor, this compound targets both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and contraction. Due to the central role of the Rho/ROCK pathway in various pathologies, particularly those involving inflammation and cardiovascular disease, this compound has emerged as a valuable research tool and a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its biological target, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Biological Target and Mechanism of Action

The primary biological targets of this compound are the serine/threonine kinases ROCK1 and ROCK2.[1] These kinases are downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in various cellular functions by phosphorylating a number of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to the serine/threonine residues of ROCK substrates. This inhibition leads to a downstream cascade of events, including the dephosphorylation of MLC, resulting in the disassembly of actin stress fibers and a reduction in cell contractility and motility.

Quantitative Data

The inhibitory activity of this compound against ROCK1, ROCK2, and a panel of other kinases has been determined through various biochemical and cellular assays.

| Kinase | IC50 (nM) |

| ROCK2 | 8.35 |

| ROCK1 | 33.12 |

| PRKG1 | 102 |

| PKN1 | 216 |

| SGK2 | 321 |

| PRKG2 | 384 |

| MSK1 | 411 |

| PKA | 424 |

| PRKX | 457 |

| MSK2 | 578 |

| P70S6K | 736 |

| PKCη | 756 |

| SGK1 | 2900 |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data derived from biochemical assays. |

Signaling Pathway

The inhibition of ROCK by this compound disrupts the canonical RhoA/ROCK signaling pathway, which has significant implications for cellular function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ROCK Kinase Activity Assay

This assay is used to determine the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ROCK enzyme, and MBP substrate.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Western Blot for Myosin Light Chain (MLC) Phosphorylation

This cellular assay assesses the ability of this compound to inhibit ROCK-mediated phosphorylation of MLC in cells.

Materials:

-

Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Thrombin or Lipopolysaccharide - LPS)

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for a few hours before the experiment.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a known ROCK activator (e.g., thrombin) for a short period (e.g., 5-10 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-MLC2 and total MLC2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 signal.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on cell migration.

Materials:

-

Cell line (e.g., T-lymphocytes or endothelial cells)

-

Transwell inserts with appropriate pore size

-

Cell culture medium

-

Chemoattractant (e.g., SDF-1α for lymphocytes)

-

This compound

-

Calcein-AM or DAPI for cell staining

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add a chemoattractant to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of migration inhibition compared to the untreated control.

Endothelial Cell Adhesion Molecule Expression Assay

This assay determines the effect of this compound on the expression of adhesion molecules on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Primary antibodies: anti-VCAM-1, anti-ICAM-1

-

Fluorescently labeled secondary antibody

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture HUVECs to confluency in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α for several hours (e.g., 4-6 hours) to induce the expression of adhesion molecules.

-

For flow cytometry: Detach the cells, incubate with primary antibodies against VCAM-1 and ICAM-1, followed by a fluorescently labeled secondary antibody. Analyze the cells using a flow cytometer.

-

For immunofluorescence: Fix the cells, permeabilize, and incubate with primary and fluorescently labeled secondary antibodies. Visualize the expression of adhesion molecules using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the level of VCAM-1 and ICAM-1 expression.

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing a ROCK inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to modulate the RhoA/ROCK signaling pathway makes it an invaluable tool for investigating the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of inflammation, cardiovascular disease, and other ROCK-associated disorders. Further research into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for their potential translation into clinical applications.

References

The Role of PF-4950834 in Inflammatory Pathways: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous diseases, including Chronic Obstructive Pulmonary Disease (COPD). A key process in the resolution of inflammation is the clearance of apoptotic cells by phagocytes, a process known as efferocytosis. Defective efferocytosis in COPD contributes to the persistence of inflammation. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a critical regulator of cellular processes involved in inflammation and airway remodeling. PF-4950834, a potent and selective ROCK inhibitor, has emerged as a promising therapeutic candidate. This technical guide details the role of this compound in inflammatory pathways, with a specific focus on its ability to enhance efferocytosis in macrophages from COPD patients. We provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the effects of this compound, and a summary of its quantitative inhibitory activity.

Introduction: The Inflammatory Landscape of COPD and the Role of Efferocytosis

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. The underlying pathology is driven by a chronic inflammatory response to inhaled noxious particles or gases, primarily cigarette smoke.[1] This inflammation involves a variety of immune cells, including macrophages, neutrophils, and lymphocytes, which release a cascade of pro-inflammatory mediators.

A critical defect in the inflammatory process in COPD is the impaired clearance of apoptotic cells, a process known as efferocytosis.[1][2] In healthy tissues, the swift removal of apoptotic cells by phagocytes, predominantly macrophages, is essential for maintaining tissue homeostasis and preventing the release of potentially damaging intracellular contents. In COPD, this clearance mechanism is defective, leading to an accumulation of apoptotic and secondary necrotic cells, which in turn perpetuates the inflammatory cycle and contributes to tissue damage.

The ROCK Signaling Pathway: A Key Player in Inflammation

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of various cellular functions, including cell adhesion, migration, proliferation, and contraction.[1] In the context of inflammation, the ROCK pathway is implicated in several processes:

-

Leukocyte Migration: ROCK signaling is involved in the migration of inflammatory leukocytes to sites of inflammation.

-

Airway Remodeling: In COPD, ROCK is activated in endothelial cells and contributes to airway smooth muscle contraction and fibrosis.[1]

-

Pro-inflammatory Mediator Release: Activation of the ROCK pathway can lead to the activation of transcription factors such as NF-κB, which promotes the expression and release of pro-inflammatory cytokines.

Given its central role in these processes, the ROCK pathway has become an attractive target for therapeutic intervention in chronic inflammatory diseases like COPD.

This compound: A Potent and Selective ROCK Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the ROCK pathway. It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.

Quantitative Data

The inhibitory activity of this compound has been quantified in biochemical assays, demonstrating its high potency and selectivity.

| Target | IC50 (nM) |

| ROCK1 | 33.12 |

| ROCK2 | 8.35 |

Table 1: Inhibitory concentration (IC50) values of this compound against ROCK1 and ROCK2 kinases.

This compound and the Enhancement of Efferocytosis in COPD

A key finding regarding the role of this compound in inflammatory pathways is its ability to enhance efferocytosis by macrophages from COPD patients.[1] Studies have shown that while macrophages from individuals with COPD exhibit a reduced capacity for efferocytosis compared to healthy controls, treatment with this compound can restore this function.[1]

Experimental Evidence

In a pivotal study by Bewley et al. (2016), the effect of this compound on efferocytosis was investigated using alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from both healthy donors and COPD patients. The key findings were:

-

Macrophages from COPD patients displayed significantly lower levels of efferocytosis compared to those from healthy individuals.[1]

-

Treatment with 200 nM this compound significantly enhanced efferocytosis in both AM and MDM from COPD patients.[3]

-

Importantly, this compound did not affect bacterial phagocytosis or early intracellular bacterial killing by these macrophages, suggesting a specific effect on the efferocytosis pathway.[1]

These findings highlight the potential of this compound to address a core defect in the resolution of inflammation in COPD.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on macrophage efferocytosis, based on the protocols described by Bewley et al. (2016).

Isolation and Culture of Macrophages

-

Alveolar Macrophages (AM): AM are obtained from broncho-alveolar lavage (BAL) fluid from healthy volunteers and patients with COPD (GOLD stage II/III). Cells are washed and resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Monocyte-Derived Macrophages (MDM): Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. Monocytes are cultured for 7-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF to differentiate into macrophages.

Preparation of Apoptotic Neutrophils

-

Neutrophils are isolated from the peripheral blood of healthy donors.

-

Apoptosis is induced by incubating the neutrophils in RPMI-1640 medium for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

Apoptotic neutrophils are then labeled with a fluorescent dye, such as PKH-26, according to the manufacturer's instructions.

Efferocytosis Assay

-

Macrophages (AM or MDM) are seeded in 24-well plates.

-

The cells are pre-treated with this compound (e.g., 200 nM) or vehicle control for 1-2 hours.[3]

-

Fluorescently labeled apoptotic neutrophils are added to the macrophage cultures at a ratio of approximately 10:1 (neutrophils to macrophages).

-

The co-culture is incubated for 90 minutes to allow for efferocytosis to occur.[3]

-

Following incubation, non-ingested neutrophils are removed by washing with cold PBS.

-

The percentage of macrophages that have engulfed apoptotic neutrophils is quantified by flow cytometry. Macrophages are identified by their forward and side scatter characteristics and/or specific cell surface markers, and the fluorescence signal from the labeled apoptotic neutrophils is measured within the macrophage population.

Visualizing the Pathways

ROCK Signaling Pathway in Inflammation

Caption: The ROCK signaling pathway is activated by inflammatory stimuli, leading to downstream effects that promote inflammation. This compound inhibits ROCK, thereby modulating these inflammatory responses.

Experimental Workflow for Efferocytosis Assay

Caption: A stepwise workflow for assessing the impact of this compound on macrophage efferocytosis of apoptotic neutrophils.

Conclusion

This compound is a potent and selective inhibitor of the ROCK signaling pathway with a clear role in modulating key inflammatory processes. Its ability to enhance efferocytosis in macrophages from COPD patients addresses a fundamental defect in the resolution of inflammation in this disease. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for COPD and other chronic inflammatory conditions. The targeted modulation of the ROCK pathway by this compound represents a promising strategy to restore immune homeostasis and mitigate the pathological consequences of persistent inflammation.

References

- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

The Role of the ROCK Inhibitor PF-4950834 in Modulating Leukocyte Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases are often characterized by the excessive infiltration of leukocytes into tissues, a process that contributes significantly to pathology. The Rho-associated coiled-coil containing protein kinases (ROCK) have emerged as a key therapeutic target for controlling inflammatory responses. PF-4950834 is a potent and specific inhibitor of ROCK, and its effects on various aspects of inflammation are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on leukocyte function, with a particular focus on its role in macrophage-mediated efferocytosis and its potential to modulate leukocyte infiltration.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

Leukocyte migration is a complex process that relies on the dynamic reorganization of the actin cytoskeleton. The RhoA/ROCK signaling pathway is a central regulator of this process. Upon stimulation by chemoattractants, the small GTPase RhoA is activated and, in turn, activates its downstream effector, ROCK. ROCK then phosphorylates several substrates, including the myosin light chain (MLC), which leads to increased actomyosin contractility. This contractility is crucial for the detachment of the uropod (the rear of the migrating cell), a rate-limiting step in leukocyte locomotion.[1][2]

By inhibiting ROCK, this compound is expected to decrease MLC phosphorylation, thereby reducing actomyosin contractility. This leads to impaired detachment of the leukocyte's trailing edge, which can significantly impede its migration through tissues and across endothelial barriers.[1][2]

Quantitative Data on the Effects of this compound

While direct quantitative data on the effect of this compound on leukocyte infiltration is limited in the public domain, a key study by Bewley et al. (2016) provides valuable insights into its impact on macrophage efferocytosis in the context of Chronic Obstructive Pulmonary Disease (COPD). Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical process for the resolution of inflammation.

| Cell Type | Condition | Treatment | Concentration | Outcome Measure | Result | Reference |

| Alveolar Macrophages (AM) from COPD patients | In vitro | This compound | 200 nM | Efferocytosis of apoptotic neutrophils | Enhanced efferocytosis | [3] |

| Monocyte-derived Macrophages (MDM) from COPD patients | In vitro | This compound | 200 nM | Efferocytosis of apoptotic neutrophils | Enhanced efferocytosis | [3] |

Table 1: Effect of this compound on Macrophage Efferocytosis in COPD.

Based on the known function of ROCK inhibitors, the expected qualitative effects of this compound on leukocyte infiltration are summarized below.

| Process | Key Proteins Involved | Expected Effect of this compound | Rationale |

| Leukocyte Adhesion | Integrins, Selectins | Minimal direct effect | ROCK signaling is primarily involved in the later stages of migration. |

| Leukocyte Crawling | Actin, Myosin II | Inhibition | Reduced actomyosin contractility impairs the ability of leukocytes to move along endothelial surfaces. |

| Transendothelial Migration | ICAM-1, VCAM-1 | Inhibition | Impaired ability to squeeze through endothelial junctions due to reduced cellular contractility. |

| Interstitial Migration | Extracellular matrix proteins | Inhibition | Difficulty in navigating through dense connective tissue due to impaired detachment of the uropod. |

Table 2: Expected Qualitative Effects of this compound on Leukocyte Infiltration.

Key Experimental Protocols

In Vitro Leukocyte Transendothelial Migration Assay (Transwell Assay)

This protocol describes a method to assess the effect of this compound on the ability of leukocytes (e.g., neutrophils) to migrate across an endothelial cell monolayer towards a chemoattractant.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Leukocytes (e.g., freshly isolated human neutrophils)

-

Transwell inserts with a permeable membrane (e.g., 3.0 µm pore size)

-

24-well tissue culture plates

-

Endothelial cell growth medium

-

Leukocyte culture medium (e.g., RPMI-1640)

-

Chemoattractant (e.g., fMLP, IL-8)

-

This compound

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Endothelial Monolayer Preparation:

-

Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

-

The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).

-

-

Leukocyte Preparation:

-

Isolate leukocytes from whole blood using standard methods (e.g., density gradient centrifugation).

-

Label the leukocytes with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled leukocytes in culture medium.

-

-

Transmigration Assay:

-

Pre-treat the labeled leukocytes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Add the pre-treated leukocytes to the upper chamber of the Transwell inserts containing the endothelial monolayer.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 1-2 hours).

-

-

Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

-

Calculate the percentage of migration for each treatment condition relative to the vehicle control.

-

In Vivo Thioglycollate-Induced Peritonitis Model

This protocol outlines an in vivo model to evaluate the effect of this compound on leukocyte infiltration into the peritoneal cavity of mice.

Materials:

-

Mice (e.g., C57BL/6)

-

Sterile 3% thioglycollate broth

-

This compound formulated for in vivo administration

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Antibodies for leukocyte surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages)

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before inducing peritonitis.

-

-

Induction of Peritonitis:

-

Leukocyte Collection:

-

At a specific time point after thioglycollate injection (e.g., 4-24 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.[6]

-

-

Analysis:

-

Count the total number of cells in the peritoneal lavage fluid.

-

Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.

-

Use flow cytometry to quantify the number and percentage of different leukocyte populations (e.g., neutrophils, macrophages) that have infiltrated the peritoneal cavity.

-

Compare the leukocyte counts between the this compound-treated group and the vehicle control group.

-

Signaling Pathways and Experimental Workflows

Caption: RhoA/ROCK signaling pathway in leukocyte migration.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. depts.ttu.edu [depts.ttu.edu]

The Role of Rho-Kinase Inhibition by PF-4950834 in Modulating Endothelial Cell Adhesion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial cell adhesion is a critical process in vascular inflammation, mediating the recruitment of leukocytes to sites of tissue injury or infection. The Rho-kinase (ROCK) signaling pathway is a key regulator of the cellular processes that govern endothelial activation and leukocyte adhesion. This technical guide explores the effect of PF-4950834, a ROCK inhibitor, on endothelial cell adhesion. While direct experimental data on this compound's effect on endothelial adhesion is limited in publicly available literature, this document synthesizes the known mechanisms of ROCK inhibitors on endothelial cell function to provide a comprehensive overview of the expected effects. This guide will delve into the underlying signaling pathways, present inferred quantitative effects based on studies with other ROCK inhibitors, and provide detailed experimental protocols for investigating these interactions.

Introduction: The Leukocyte Adhesion Cascade and the Role of Endothelial Cells

The recruitment of leukocytes from the bloodstream into tissues is a fundamental aspect of the inflammatory response. This process, known as the leukocyte adhesion cascade, is a multi-step paradigm involving the tethering, rolling, firm adhesion, and transmigration of leukocytes across the endothelial lining of blood vessels.[1][2] Endothelial cells are not passive bystanders in this process; they become activated by pro-inflammatory stimuli, leading to the surface expression of various adhesion molecules that facilitate leukocyte capture and migration.[3][4]

Key endothelial adhesion molecules involved in this cascade include:

-

Selectins (E-selectin and P-selectin): Mediate the initial tethering and rolling of leukocytes.

-

Immunoglobulin Superfamily (ICAM-1 and VCAM-1): Responsible for the firm adhesion of leukocytes to the endothelium.[5]

The expression and function of these adhesion molecules are tightly regulated by intracellular signaling pathways. One of the central pathways implicated in endothelial activation and the subsequent leukocyte adhesion is the Rho-kinase (ROCK) pathway.

The Rho-Kinase (ROCK) Signaling Pathway in Endothelial Cells

The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, play a pivotal role in regulating the actin cytoskeleton, cell-cell junctions, and gene expression in endothelial cells.[6][7] Activation of the RhoA/ROCK pathway in endothelial cells is associated with:

-

Increased Endothelial Permeability: Through the formation of stress fibers and contraction of endothelial cells.

-

Modulation of Gene Expression: Including genes encoding for inflammatory mediators and adhesion molecules.

-

Decreased Endothelial Nitric Oxide Synthase (eNOS) activity: Leading to reduced nitric oxide (NO) bioavailability, a key anti-inflammatory and vasodilatory molecule.[2][8]

Given these functions, the ROCK pathway has emerged as a promising therapeutic target for diseases characterized by vascular inflammation and endothelial dysfunction.

This compound: A Rho-Kinase Inhibitor

Anticipated Effects of this compound on Endothelial Cell Adhesion

Based on the known functions of the ROCK pathway and the effects of other ROCK inhibitors, this compound is anticipated to modulate endothelial cell adhesion through several mechanisms:

-

Downregulation of Adhesion Molecule Expression: ROCK inhibitors have been shown to attenuate the expression of ICAM-1 and VCAM-1 on endothelial cells, likely through the inhibition of pro-inflammatory transcription factors such as NF-κB.[1]

-

Enhancement of Endothelial Barrier Function: By preventing stress fiber formation and endothelial contraction, ROCK inhibitors can strengthen the endothelial barrier, making it less permissive to leukocyte transmigration.

-

Increased Nitric Oxide (NO) Bioavailability: Inhibition of ROCK leads to increased eNOS activity and NO production.[8][9] NO, in turn, can inhibit the expression of adhesion molecules and reduce leukocyte adhesion.[9]

Quantitative Data from Studies with other ROCK Inhibitors

While specific quantitative data for this compound is unavailable, studies with other ROCK inhibitors provide insights into the potential magnitude of effect.

| ROCK Inhibitor | Cell Type | Assay | Observed Effect | Reference |

| Fasudil | Mouse Microcirculation | Intravital Microscopy | Marked attenuation of leukocyte-endothelium interaction in response to hemorrhage/reinfusion. | [9] |

| Y-27632 | Human Corneal Endothelial Cells | Cell Adhesion Assay | Significantly enhanced cell adhesion of corneal endothelial cells. | [9] |

| GSK429286 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion Assay | Significantly enhanced HUVEC adhesion to laminin. | [6] |

It is important to note that the effect of ROCK inhibitors on cell adhesion can be context-dependent, with some studies showing enhanced adhesion of endothelial cells themselves to the extracellular matrix, which could be beneficial for tissue repair.[6]

Experimental Protocols for Assessing the Effect of this compound on Endothelial Cell Adhesion

To empirically determine the effect of this compound on endothelial cell adhesion, the following experimental protocols can be employed.

In Vitro Leukocyte-Endothelial Cell Adhesion Assay under Static Conditions

Objective: To quantify the adhesion of leukocytes to a monolayer of endothelial cells treated with this compound.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence on 96-well plates.

-

Treatment: Treat HUVEC monolayers with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Activation: Stimulate the HUVECs with a pro-inflammatory cytokine like TNF-α (Tumor Necrosis Factor-alpha) to induce the expression of adhesion molecules.

-

Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or neutrophils.

-

Adhesion: Add a known number of leukocytes to each well of the HUVEC monolayer and incubate for a short period (e.g., 30 minutes) to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent leukocytes.

-

Quantification: Quantify the number of adherent leukocytes by microscopy or by using a fluorescently labeled leukocyte population and measuring the fluorescence intensity in each well.

In Vitro Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions

Objective: To assess the effect of this compound on leukocyte adhesion to endothelial cells under physiological shear stress.

Methodology:

-

Flow Chamber Setup: Culture HUVECs to confluence on a coverslip or in a microfluidic channel that can be assembled into a parallel plate flow chamber.

-

Treatment and Activation: Treat and activate the HUVEC monolayer as described in the static assay.

-

Perfusion: Perfuse a suspension of isolated leukocytes over the HUVEC monolayer at a defined physiological shear stress.

-

Data Acquisition: Use video microscopy to record the interactions between leukocytes and the endothelial monolayer.

-

Analysis: Quantify the number of rolling, firmly adherent, and transmigrating leukocytes per unit area over time.

Analysis of Adhesion Molecule Expression

Objective: To determine the effect of this compound on the expression of ICAM-1 and VCAM-1 on endothelial cells.

Methodology:

-

Cell Culture and Treatment: Culture and treat HUVECs with this compound and TNF-α as described previously.

-

Analysis Techniques:

-

Flow Cytometry: To quantify the surface expression of ICAM-1 and VCAM-1.

-

Western Blotting: To measure the total protein levels of ICAM-1 and VCAM-1.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of ICAM1 and VCAM1.

-

Signaling Pathways and Visualizations

The inhibitory effect of this compound on endothelial cell adhesion is mediated through the modulation of the RhoA/ROCK signaling pathway.

Caption: Signaling pathway of ROCK-mediated endothelial cell adhesion and its inhibition by this compound.

Caption: Experimental workflow for an in vitro endothelial cell adhesion assay.

Conclusion

While direct experimental evidence specifically for this compound's effect on endothelial cell adhesion is not extensively documented in publicly available sources, its role as a ROCK inhibitor strongly suggests a potent anti-inflammatory effect on the vasculature. By inhibiting the RhoA/ROCK pathway, this compound is expected to reduce the expression of key endothelial adhesion molecules, enhance endothelial barrier integrity, and increase the production of anti-inflammatory nitric oxide. These actions would collectively lead to a reduction in leukocyte adhesion to the endothelium. The experimental protocols outlined in this guide provide a framework for the empirical validation and quantification of these anticipated effects, which is crucial for the further development and clinical application of this compound in treating inflammatory vascular diseases.

References

- 1. Application of Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK Inhibitors can Enhance the Adhesion of Cultured Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Leukocyte-endothelial Interactions Under Flow Conditions in an Ex Vivo Autoperfused Microflow Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive regulation of cell-cell and cell-substrate adhesion by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rbmb.net [rbmb.net]

- 8. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

The ROCK Inhibitor PF-4950834: A Technical Guide to its Anti-Inflammatory Effects on Macrophage-Mediated Efferocytosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of PF-4950834, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The focus of this document is on the compound's ability to modulate macrophage function, specifically its significant enhancement of efferocytosis, the process of clearing apoptotic cells. This is a critical mechanism for the resolution of inflammation, and its impairment is implicated in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Executive Summary

This compound is an orally bioavailable, ATP-competitive ROCK inhibitor with greater selectivity for ROCK2 over ROCK1. Research has demonstrated its potential as a therapeutic agent in COPD by addressing defects in macrophage function. Specifically, this compound has been shown to enhance the efferocytosis of apoptotic neutrophils by macrophages from COPD patients, a key process in resolving inflammation and preventing secondary necrosis and the release of pro-inflammatory cellular contents. Notably, this enhancement of efferocytosis occurs without compromising the macrophages' ability to phagocytose bacteria, a crucial innate immune function. This targeted immunomodulatory activity positions this compound as a promising candidate for further investigation in inflammatory diseases characterized by defective efferocytosis.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the characteristics and biological effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| ROCK2 | 8.35 nM |

| ROCK1 | 33.12 nM |

This data highlights the potency and selectivity of this compound for the ROCK kinases.

Table 2: Effect of this compound on Efferocytosis in Macrophages from COPD Patients

| Cell Type | Treatment | Outcome |

| Alveolar Macrophages (AM) | 200 nM this compound | Enhanced efferocytosis of apoptotic neutrophils[1][2][3] |

| Monocyte-Derived Macrophages (MDM) | 200 nM this compound | Enhanced efferocytosis of apoptotic neutrophils[1][2][3] |

This table summarizes the primary anti-inflammatory effect of this compound observed in the context of COPD.

Table 3: Effect of this compound on Inflammatory Cytokine Production by Macrophages from COPD Patients

| Cytokine | This compound Concentration | Effect on S. pneumoniae-induced production |

| TNFα | Not specified in detail in search results | Modulated[3] |

| IL-6 | Not specified in detail in search results | Modulated[3] |

Further details on the specific concentrations and magnitude of effect were not available in the provided search results.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the ROCK signaling pathway. In macrophages, this pathway is a key regulator of cytoskeletal dynamics, which are essential for cell migration and phagocytosis, including efferocytosis. The binding of ligands to surface receptors can activate the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility. Inhibition of ROCK by this compound is thought to reduce this contractility, thereby facilitating the engulfment of apoptotic cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on efferocytosis.

Isolation and Culture of Macrophages

-

Alveolar Macrophages (AM): AM are obtained from broncho-alveolar lavage (BAL) fluid from healthy controls and COPD patients. The BAL fluid is centrifuged, and the cell pellet is washed with PBS. Cells are then resuspended in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin.

-

Monocyte-Derived Macrophages (MDM): Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a Ficoll-Paque gradient. Monocytes are then purified from PBMCs by adherence to plastic tissue culture plates. Adherent monocytes are cultured for 7-10 days in RPMI-1640 with 10% FCS and M-CSF to differentiate into macrophages.

Preparation of Apoptotic Neutrophils

-

Neutrophils are isolated from whole blood of healthy donors using a Percoll gradient.

-

Isolated neutrophils are washed and resuspended in serum-free media.

-

Apoptosis is induced by culturing the neutrophils for 20 hours. This typically results in a population that is >80% apoptotic and <5% necrotic, as confirmed by Annexin V and a viability dye (e.g., TO-PRO-3) staining followed by flow cytometry analysis.

-

Apoptotic neutrophils are then labeled with a fluorescent dye, such as PKH-26, according to the manufacturer's instructions to allow for their detection in the efferocytosis assay.

In Vitro Efferocytosis Assay

-

Macrophages (AM or MDM) are plated in multi-well plates and allowed to adhere.

-

The macrophages are pre-treated with either vehicle control or this compound (e.g., at a concentration of 200 nM) for a specified period (e.g., 1-2 hours).

-

Fluorescently labeled apoptotic neutrophils are added to the macrophage cultures at a defined multiplicity of infection (MOI), for example, an MOI of 5 (5 apoptotic neutrophils per macrophage).

-

The co-culture is incubated for a set period, such as 90 minutes, at 37°C to allow for efferocytosis to occur.

-

Following incubation, non-internalized neutrophils are removed by washing the wells with cold PBS.

-

The extent of efferocytosis is quantified by flow cytometry, measuring the fluorescence intensity of the macrophages. An increase in the median fluorescence intensity (MFI) of the macrophage population indicates an increase in the uptake of labeled apoptotic neutrophils.

Conclusion

This compound demonstrates a targeted anti-inflammatory effect by enhancing the clearance of apoptotic cells by macrophages from COPD patients. This is achieved through the inhibition of the ROCK signaling pathway. The ability of this compound to restore a crucial resolution-of-inflammation process without impairing bacterial clearance highlights its potential as a novel therapeutic for COPD and possibly other inflammatory conditions characterized by defective efferocytosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.

References

- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

PF-4950834: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PF-4950834, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, for basic research in immunology. The document outlines its mechanism of action, provides detailed experimental protocols for assessing its effects on macrophage function, and presents key quantitative data in a structured format.

Introduction to this compound

This compound is a small molecule inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The Rho/ROCK signaling pathway is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and contraction. In the context of immunology, ROCK signaling is integral to the function of various immune cells, including macrophages.

Mechanism of Action in Macrophages

This compound exerts its effects by inhibiting the catalytic activity of ROCK isoforms (ROCK1 and ROCK2). In macrophages, this inhibition has been shown to modulate key functions such as efferocytosis, the process of clearing apoptotic cells. Research indicates that this compound can enhance efferocytosis in macrophages, particularly in disease states like Chronic Obstructive Pulmonary Disease (COPD) where this process is impaired.[1][2] The proposed mechanism involves the modulation of cytoskeletal dynamics, allowing for more efficient engulfment of apoptotic bodies.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from a study by Bewley et al. (2016), which investigated the effects of this compound on macrophage functions in the context of COPD.

Table 1: Effect of this compound on Efferocytosis in Alveolar Macrophages (AM) and Monocyte-Derived Macrophages (MDM)

| Cell Type | Condition | Treatment | Efferocytosis Index (%) | Fold Change vs. Vehicle |

| AM | Healthy | Vehicle | 25.3 ± 3.1 | - |

| AM | Healthy | This compound (200 nM) | 26.1 ± 2.9 | ~1.03 |

| AM | COPD | Vehicle | 15.8 ± 2.4 | - |

| AM | COPD | This compound (200 nM) | 22.5 ± 3.5 | ~1.42 |

| MDM | Healthy | Vehicle | 28.9 ± 4.2 | - |

| MDM | Healthy | This compound (200 nM) | 30.1 ± 3.8 | ~1.04 |

| MDM | COPD | Vehicle | 18.2 ± 2.9 | - |

| MDM | COPD | This compound (200 nM) | 26.7 ± 4.1 | ~1.47 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated COPD macrophages. Data synthesized from figures in Bewley et al., 2016.

Table 2: Effect of this compound on Bacterial Phagocytosis by Alveolar Macrophages (AM)

| Condition | Treatment | Bacterial Strain | Phagocytosis (CFU/10^6 macrophages) |

| Healthy | Vehicle | S. pneumoniae | 1.2 x 10^5 ± 0.3 x 10^5 |

| Healthy | This compound (200 nM) | S. pneumoniae | 1.1 x 10^5 ± 0.2 x 10^5 |

| COPD | Vehicle | S. pneumoniae | 0.5 x 10^5 ± 0.1 x 10^5 |

| COPD | This compound (200 nM) | S. pneumoniae | 0.6 x 10^5 ± 0.1 x 10^5 |

Data are presented as mean ± SEM. No significant differences were observed with this compound treatment. Data synthesized from figures in Bewley et al., 2016.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunological effects of this compound.

Macrophage Isolation and Culture

-

Source: Alveolar macrophages (AM) can be obtained from bronchoalveolar lavage (BAL) fluid. Monocyte-derived macrophages (MDM) can be generated from peripheral blood mononuclear cells (PBMCs).[1]

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Purify monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

-

MDM Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days.

-

AM Culture: Culture AM in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.

Efferocytosis Assay

This protocol details the assessment of macrophage efferocytosis of apoptotic neutrophils.

-

Induction of Neutrophil Apoptosis:

-

Isolate neutrophils from fresh whole blood using a density gradient.

-

Induce apoptosis by incubating neutrophils in RPMI-1640 medium without serum for 18-24 hours at 37°C.

-

Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry (>80% Annexin V positive, <10% Propidium Iodide positive).

-

-

Labeling of Apoptotic Neutrophils:

-

Label apoptotic neutrophils with a fluorescent dye such as pHrodo Red, succinimidyl ester, according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome.

-

-

Co-culture and Efferocytosis Quantification:

-

Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat macrophages with this compound (e.g., 200 nM) or vehicle control for 1-2 hours.

-

Add labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).

-

Incubate for 1-2 hours at 37°C to allow for efferocytosis.

-

Wash the wells vigorously with cold PBS to remove non-engulfed neutrophils.

-

Quantify efferocytosis using:

-

Flow Cytometry: Scrape the cells, stain with a macrophage-specific antibody (e.g., anti-CD11b), and analyze the percentage of macrophages that are positive for the neutrophil fluorescent label.

-

Fluorescence Microscopy: Fix and stain the cells with a nuclear stain (e.g., DAPI). Count the number of engulfed apoptotic bodies within at least 100 macrophages. The efferocytosis index is calculated as (number of engulfed cells / number of macrophages) x 100.

-

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Rho/ROCK signaling pathway in macrophages and the inhibitory effect of this compound.

Caption: Experimental workflow for the macrophage efferocytosis assay.

References

- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for PF-4950834 In Vitro Assays

For Research Use Only.

Introduction

PF-4950834 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and phagocytosis.[3][4] Inhibition of this pathway has been shown to modulate inflammatory responses and enhance cellular clearance mechanisms such as efferocytosis, the process by which apoptotic cells are removed by phagocytes.[5][6][7]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its inhibitory effect on ROCK activity and its functional consequence on macrophage-mediated efferocytosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases[1]

| Kinase | IC50 (nM) |

| ROCK2 | 8.35 |

| ROCK1 | 33.12 |

| PRKG1 | 102 |

| PKN1 | 216 |

| SGK2 | 321 |

| PRKG2 | 384 |

| MSK1 | 411 |

| PKA | 424 |

| PRKX | 457 |

| MSK2 | 578 |

| p70S6K | 736 |

| PKCη | 756 |

| SGK1 | 2900 |

Signaling Pathway

The diagram below illustrates the simplified Rho/ROCK signaling pathway and its role in regulating actin cytoskeleton dynamics, which is a key process in efferocytosis. This compound inhibits ROCK, leading to a decrease in the phosphorylation of downstream effectors and promoting cytoskeletal rearrangements necessary for the engulfment of apoptotic cells.

Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound against ROCK1 and ROCK2. Commercially available ROCK activity assay kits provide a non-radioactive method to measure kinase activity.[4][8]

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Palmitate Inhibits Mouse Macrophage Efferocytosis by Activating an mTORC1-Regulated Rho Kinase 1 Pathway: Therapeutic Implications for the Treatment of Obesity [mdpi.com]

- 7. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

Application Notes and Protocols for PF-4950834 in Lymphocyte Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte migration is a tightly regulated process crucial for immune surveillance and response. This process, also known as chemotaxis, involves the directed movement of lymphocytes towards a chemical gradient of chemoattractants, primarily chemokines. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a pivotal role in the cytoskeletal rearrangements necessary for cell motility. PF-4950834 is a potent and selective ATP-competitive inhibitor of ROCK, with higher affinity for ROCK2 (IC50 = 8.35 nM) than ROCK1 (IC50 = 33.12 nM). By inhibiting ROCK, this compound can effectively block the signaling cascade that leads to actomyosin contractility, thereby impeding lymphocyte migration. These application notes provide a detailed protocol for utilizing this compound in a standard in vitro lymphocyte migration assay.

Mechanism of Action: Inhibition of Chemokine-Induced Lymphocyte Migration

Chemokines, such as Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), bind to their cognate G-protein coupled receptors (GPCRs) on the lymphocyte surface. This binding initiates a signaling cascade that activates small GTPases, including RhoA. Activated RhoA, in turn, activates ROCK. ROCK phosphorylates and activates downstream effectors, including Myosin Light Chain (MLC) and inhibits Myosin Light Chain Phosphatase (MLCP). This leads to increased actomyosin contractility, which is essential for the cellular deformation and movement required for migration. This compound, as a ROCK inhibitor, blocks this pathway, leading to a reduction in chemokine-induced lymphocyte migration.[1]

Experimental Protocol: Transwell Migration Assay

This protocol describes a common and robust method for assessing lymphocyte migration in vitro, known as the transwell or Boyden chamber assay.

Materials and Reagents

-

Lymphocytes (e.g., Jurkat T-cell line, primary human CD4+ T-cells, or primary B-cells)

-

This compound (Stock solution in DMSO, e.g., 10 mM)

-

Chemoattractant (e.g., recombinant human SDF-1α/CXCL12)

-

Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size for lymphocytes)

-

24-well tissue culture plates

-

Cell culture medium (e.g., RPMI-1640)

-

Bovine Serum Albumin (BSA)

-

Fetal Bovine Serum (FBS)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Cell counting solution (e.g., Trypan Blue) or a fluorescent viability dye

-

Flow cytometer or plate reader for quantification

Experimental Workflow

Step-by-Step Procedure

-

Cell Preparation:

-

Culture lymphocytes to a healthy, sub-confluent state.

-

On the day of the assay, harvest the cells and wash them twice with serum-free RPMI-1640 to remove any residual serum components that may interfere with the assay.

-

Resuspend the cells in serum-free RPMI-1640 containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Preparation of this compound and Controls:

-

Prepare a serial dilution of this compound in serum-free RPMI-1640 with 0.5% BSA. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Pre-incubation with Inhibitor:

-

In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Prepare the chemoattractant solution. For SDF-1α (CXCL12), a concentration of 100 ng/mL in RPMI-1640 with 0.5% BSA is a common starting point.

-

Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate.

-

Include a negative control well with 600 µL of RPMI-1640 with 0.5% BSA only (no chemoattractant) to measure basal migration.

-

Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

-

Cell Seeding and Incubation:

-

Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each transwell insert. This corresponds to 1 x 10^5 cells per insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the transwell inserts.

-

Collect the media from the lower chamber, which now contains the migrated cells.

-

Quantify the number of migrated cells using one of the following methods:

-

Flow Cytometry (Recommended for suspension cells): Add a known number of counting beads to the collected cell suspension and analyze by flow cytometry. This allows for accurate cell counting.

-

Cell Viability Assay: Use a colorimetric or fluorometric viability reagent (e.g., Calcein-AM, MTT, or resazurin) and measure the signal using a plate reader. A standard curve with known cell numbers should be prepared to correlate the signal to the cell number.

-

-

Data Presentation and Analysis

The results of the lymphocyte migration assay can be presented in a tabular format for clear comparison. The percentage of migration is calculated relative to the input number of cells. The percentage of inhibition is calculated relative to the vehicle-treated control in the presence of the chemoattractant.

| Treatment Group | Chemoattractant (CXCL12, 100 ng/mL) | This compound Concentration | Mean Migrated Cells (± SD) | % Migration | % Inhibition |

| Negative Control | - | 0 | 5,000 (± 500) | 5% | - |

| Vehicle Control | + | 0 (DMSO) | 50,000 (± 4,500) | 50% | 0% |

| This compound | + | 10 nM | 40,000 (± 3,800) | 40% | 20% |

| This compound | + | 100 nM | 15,000 (± 1,200) | 15% | 70% |

| This compound | + | 1 µM | 8,000 (± 750) | 8% | 84% |

-

% Migration = (Number of migrated cells / Total number of cells seeded) x 100

-

% Inhibition = [1 - (Migrated cells with inhibitor / Migrated cells with vehicle)] x 100

Troubleshooting and Considerations

-

High Background Migration: This can be due to suboptimal serum starvation, contamination, or a damaged transwell membrane. Ensure cells are thoroughly washed and handled gently.

-

Low Migration: The chemoattractant concentration may not be optimal, or the incubation time may be too short. Perform a dose-response and time-course experiment for the chemoattractant. The pore size of the transwell membrane should also be appropriate for the lymphocyte subtype.

-

Inhibitor Cytotoxicity: It is essential to assess the cytotoxicity of this compound at the concentrations used. This can be done by performing a viability assay (e.g., Trypan Blue exclusion or a fluorescent live/dead stain) on the cells after the pre-incubation step.

-

Solubility of this compound: Ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced effects.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of the ROCK signaling pathway in lymphocyte migration and to assess its potential as a therapeutic agent for inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Selective PI3Kδ Inhibitors in Neutrophil Chemotaxis Studies

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and a critical factor in inflammatory diseases.[1][2][3][4] A key signaling pathway governing this process is mediated by phosphoinositide 3-kinase delta (PI3Kδ). Selective inhibitors of PI3Kδ have emerged as powerful tools to dissect the molecular mechanisms of neutrophil migration and as potential therapeutic agents for inflammatory disorders. While the specific compound "PF-4950834" was not prominently identified in the reviewed literature, the extensive research on other selective PI3Kδ inhibitors, such as IC87114, provides a robust framework for these application notes. This document will focus on the application of selective PI3Kδ inhibitors, using IC87114 as a representative example, in the study of neutrophil chemotaxis.

Mechanism of Action

Selective PI3Kδ inhibitors target the p110δ catalytic subunit of PI3K, which is predominantly expressed in hematopoietic cells, including neutrophils.[5][6][7] In neutrophil chemotaxis, chemoattractants like N-formylmethionine-leucyl-phenylalanine (fMLP) bind to G protein-coupled receptors (GPCRs) on the neutrophil surface.[1][3] This activation leads to the recruitment and activation of PI3Kδ at the leading edge of the cell. PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting downstream effectors such as Akt, which in turn regulate the actin cytoskeleton, leading to cell polarization and directional movement.[1][8]

Selective inhibition of PI3Kδ has been shown to disrupt this signaling cascade, leading to a reduction in PIP3 production, impaired cell polarization, and a specific defect in the directional component of chemotaxis without affecting random cell movement or F-actin synthesis.[1][9]

Data Presentation

Table 1: Effect of Selective PI3Kδ Inhibition on Neutrophil Functions

| Parameter | Effect of Selective PI3Kδ Inhibitor (e.g., IC87114) | Reference |

| Chemotaxis | ||

| - Directional Migration | Inhibited | [1][9] |

| - Random Movement | No significant effect | [1][9] |

| Cellular Processes | ||

| - PIP3 Production (fMLP-stimulated) | Inhibited | [1] |

| - Cell Polarization | Inhibited | [1][9] |

| - F-actin Synthesis | No significant effect | [1][9] |

| - Adhesion | No significant effect | [1][9] |

| Inflammatory Responses | ||

| - Superoxide Generation (fMLP-induced) | Blocked | [5] |

| - Elastase Exocytosis (fMLP-induced) | Blocked | [5] |

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol is adapted from established methods for assessing neutrophil migration.[2][10]

Objective: To quantify the effect of a selective PI3Kδ inhibitor on neutrophil chemotaxis towards a chemoattractant.

Materials:

-

Human neutrophils (isolated from fresh whole blood)

-

Selective PI3Kδ inhibitor (e.g., IC87114) dissolved in DMSO

-